11,15-Dimethyloctacosane
Description
11,15-Dimethyloctacosane is a branched alkane with a 28-carbon backbone (octacosane) and two methyl groups at positions 11 and 13. For instance, dimethylalkanes such as 5,15-Dimethyloctacosane (C₃₀H₆₂) exhibit retention indices of 28.820 in gas–liquid chromatography (GLC) studies . Branched alkanes like this compound are significant in biological systems; for example, they dominate the cuticular hydrocarbon profiles of insects such as Mastotermes hubbardi, where they likely function in waterproofing and chemical communication .
Properties
CAS No. |
68547-17-1 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
11,15-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-7-9-11-13-15-16-17-19-21-23-26-30(4)28-24-27-29(3)25-22-20-18-14-12-10-8-6-2/h29-30H,5-28H2,1-4H3 |
InChI Key |
REURFEGSOUHVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature to ensure complete saturation of the carbon chain .
Chemical Reactions Analysis
Types of Reactions: 11,15-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, such as high temperatures and the presence of strong oxidizing agents like potassium permanganate or chromic acid. The major products are usually carboxylic acids or ketones.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction for alkanes, where chlorine or bromine can replace hydrogen atoms under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: No significant change due to saturation
Substitution: Alkyl halides
Scientific Research Applications
11,15-Dimethyloctacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Plays a role in insect cuticular waxes, aiding in water retention and chemical communication.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a standard in chromatographic analysis.
Mechanism of Action
The mechanism of action of 11,15-Dimethyloctacosane in biological systems involves its role in the cuticular waxes of insects. It helps in reducing water loss and protecting against microbial attacks. The molecular targets include the cuticle surface, where it forms a protective barrier .
Comparison with Similar Compounds
Key Observations :
- Branching Proximity : Compounds with methyl groups closer to the chain center (e.g., 7,13-Dimethyloctacosane) exhibit lower retention indices than those with distal branching (e.g., 5,15-Dimethyloctacosane) due to reduced molecular linearity and weaker van der Waals interactions in GLC .
- Homologs : Longer-chain dimethylalkanes (e.g., C33 derivatives) are prevalent in insect hydrocarbons but lack detailed chromatographic data in the evidence .
Physicochemical Properties
Boiling Points and Volatility
While direct data for 11,15-Dimethyloctacosane is absent, branching reduces boiling points compared to linear alkanes. For example:
Mass Spectrometry Fragmentation
Isotopic Signatures
Dimethyloctacosane in C4 plant soils shows δ¹³C values of −18‰ to −19‰, distinct from C3 plant soils. This isotopic fractionation aids in tracing organic matter sources in environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
